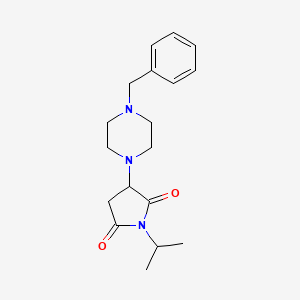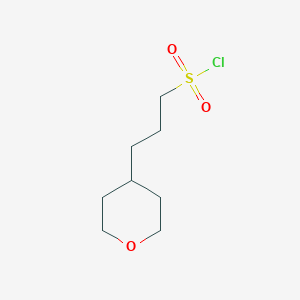
3-(Oxan-4-yl)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Oxan-4-yl)propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H15ClO3S . It is also known as "2H-Pyran-4-propanesulfonyl chloride, tetrahydro-" . The CAS Number of this compound is 1504599-35-2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13ClF2O3S/c9-15(12,13)6-3-8(10,11)7-1-4-14-5-2-7/h7H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用
Alzheimer Disease Treatment
One significant application of compounds related to 3-(Oxan-4-yl)propane-1-sulfonyl chloride is in the treatment of Alzheimer disease. A Phase II study explored the effects of 3-amino-1-propanesulfonic acid (3APS), which shares a functional group with this compound, on amyloid-β in mild-to-moderate Alzheimer disease. The study found that long-term administration of 3APS is safe, tolerated, and reduces CSF Aβ42 levels in patients, suggesting a potential disease-modifying treatment for Alzheimer's (Aisen et al., 2006).
Carcinogenicity Research
Research into the effects of related sulfonyl compounds, such as 1,3-Propane sultone, has shown significant carcinogenic potential. A cohort study in Germany found that exposure to 1,3-Propane sultone resulted in various types of malignancies among workers, indicating the substance's carcinogenicity in humans (Bolt & Golka, 2012).
Environmental Pollution and Health Effects
Polyfluoroalkyl chemicals (PFCs) studies, relevant due to the structural similarities with fluoroalkyl groups in this compound, have shown widespread exposure and potential health impacts. For example, research has documented the presence of PFCs in the U.S. population and explored associations with cholesterol levels, body weight, and insulin resistance, highlighting the environmental and health concerns related to these compounds (Calafat et al., 2007; Nelson et al., 2009).
Chelation Therapy in Metal Poisoning
Another application area is in chelation therapy for metal poisoning. Sodium 2,3-dimercapto-1-propane sulfonate (DMPS), a related compound, has been used for treating metal intoxication by enhancing the excretion of heavy metals like mercury and arsenic, showcasing its importance in toxicology and emergency medicine (Aposhian, 1998).
特性
IUPAC Name |
3-(oxan-4-yl)propane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOPEGDOQPYUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
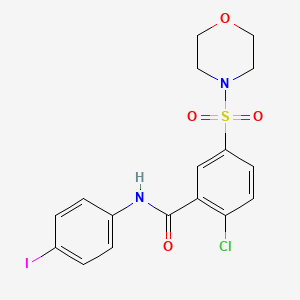
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)
![N-(3,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2850954.png)
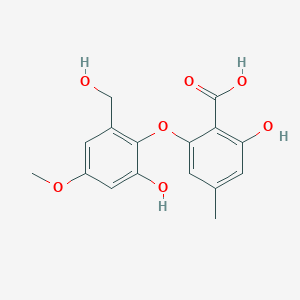
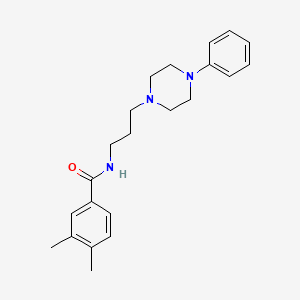
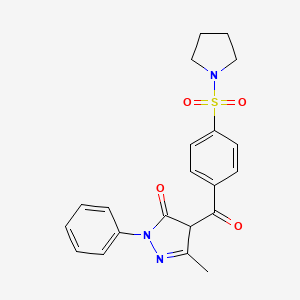
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850963.png)
![(E)-methyl 2-(4-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2850965.png)
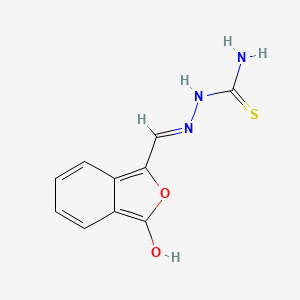
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2850968.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2850970.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2850972.png)
